N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
Description
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Properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-5-4-6-19(12-16)23(30)25-20-7-9-28(10-8-20)24(31)22-15-29(27-26-22)21-13-17(2)11-18(3)14-21/h4-6,11-15,20H,7-10H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHZAHXFHEFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.39 g/mol
The structure features a triazole ring, which is known for enhancing biological activity in various pharmacological contexts. The presence of the piperidine group further contributes to its interaction with biological targets.
Mechanisms of Biological Activity
-
Antitumor Activity :
- Studies have shown that compounds containing triazole moieties can exhibit significant antitumor properties. For instance, derivatives similar to this compound have demonstrated effective inhibition of cell proliferation in various cancer cell lines such as lung cancer (NCI-H1299 and A549) with IC50 values ranging from 1.56 to 4.60 µM .
- The mechanism involves inducing apoptosis and cell cycle arrest through pathways involving caspases and Bcl-2 family proteins .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies and Research Findings
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Several studies have indicated that triazole derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, research has shown that similar triazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells . The mechanisms of action typically involve interference with cellular processes critical for tumor growth and survival.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Therapeutic Applications
The potential therapeutic applications of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide include:
- Cancer Treatment : Given its cytotoxic properties, this compound could be explored as a novel chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial activity suggests possible applications in treating bacterial infections.
- Chronic Inflammatory Conditions : The anti-inflammatory potential may position it as a treatment option for diseases such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Evaluation
A study investigated the anticancer effects of various triazole derivatives against human cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds displayed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that compounds with similar structures induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This highlights the potential for further development into targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
